2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol
CAS No.:
Cat. No.: VC13409786
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3-methylphenyl)methyl]amino]ethanol |
| Standard InChI | InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14(7-8-15)13-5-6-13/h2-4,9,13,15H,5-8,10H2,1H3 |
| Standard InChI Key | IZAYZACGERNQKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN(CCO)C2CC2 |
| Canonical SMILES | CC1=CC(=CC=C1)CN(CCO)C2CC2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves reactions that form the amino bond between the cyclopropyl and benzyl groups. Common methods include nucleophilic substitution or reductive amination reactions.
Synthesis Steps:
-
Starting Materials: Cyclopropylamine and 3-methylbenzaldehyde.
-
Reaction Conditions: Reductive amination in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride.
-
Product Formation: The resulting imine is reduced to form the desired amine, which is then reacted with ethanolamine to form the final product.
Biological Activity and Potential Applications
While specific biological data for 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol is not available, compounds with similar structures may exhibit biological activities such as enzyme inhibition or receptor modulation. For instance, related compounds could potentially interact with biological targets involved in inflammation or neurological processes.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Could potentially inhibit enzymes involved in metabolic pathways. |
| Receptor Modulation | May interact with receptors affecting neurotransmitter activity or hormone regulation. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume